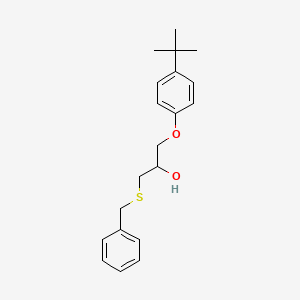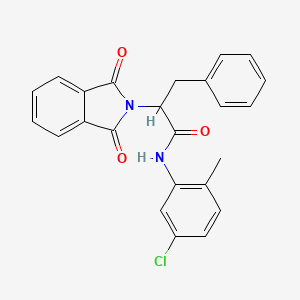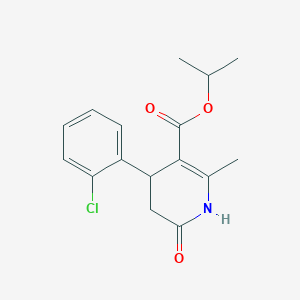![molecular formula C13H17N3O3 B5118021 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinediones, which are known for their diverse biological activities. DMAPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
作用機序
The mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer therapy.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA topoisomerase II and protein kinase C. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to exhibit a range of biological activities, making it a versatile tool for use in various research studies. However, one of the limitations of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in cancer therapy, where it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is its potential use in the treatment of viral infections, where it has shown antiviral activity against a range of viruses. Additionally, further research is needed to fully understand the mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione and its potential applications in various fields of research.
合成法
The synthesis of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-methoxyaniline with dimethylmalonate in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to yield high purity 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione with excellent yields and reproducibility.
科学的研究の応用
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
特性
IUPAC Name |
1-(dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15(2)16-12(17)8-11(13(16)18)14-9-4-6-10(19-3)7-5-9/h4-7,11,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBREXYCKSLGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)

![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)